molecular formula C20H21NO6S B6608874 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid CAS No. 2354469-21-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid

Cat. No.: B6608874
CAS No.: 2354469-21-7
M. Wt: 403.5 g/mol
InChI Key: FXZYAXSGZQBBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid is a useful research compound. Its molecular formula is C20H21NO6S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid, also known by its CAS number 150114-97-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and implications of this compound in therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C23H26N2O5
Molecular Weight 410.46 g/mol
CAS Number 150114-97-9
Purity ≥98%
Storage Conditions Sealed in dry conditions at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Preliminary studies suggest that it may inhibit certain key enzymes involved in fatty acid biosynthesis, similar to other compounds derived from the fluorenyl group. Specifically, research indicates that derivatives of fluorenes can act as inhibitors of Mycobacterium tuberculosis through the inhibition of enoyl acyl carrier protein reductase (InhA) .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the fluorenyl structure exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis . The compound's mechanism likely involves disruption of bacterial cell wall synthesis.

Anticancer Potential

Research into fluorenone derivatives indicates potential anticancer properties, particularly involving type I topoisomerase inhibition. The introduction of specific side chains has been linked to enhanced antiproliferative activity against various cancer cell lines .

Case Studies

  • Inhibition of Mycobacterium tuberculosis
    • A study conducted on fluorenyl derivatives revealed significant inhibitory effects against Mycobacterium tuberculosis H37Rv strain. The compounds were found to disrupt the fatty acid biosynthesis pathway critical for mycobacterial survival .
  • Antiproliferative Effects
    • A series of synthesized fluorenone derivatives exhibited promising results as antiproliferative agents in vitro. The introduction of linear alkyl groups improved activity compared to branched or bulky groups, highlighting structure-activity relationships crucial for drug development .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-methylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-20(18(22)23,12-28(2,25)26)21-19(24)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYAXSGZQBBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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